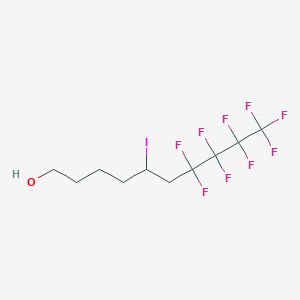
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is a fluorinated alcohol compound with the molecular formula C10H16F9IO. This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms and an iodine atom, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- typically involves the following steps:
Hydroxylation: The hydroxyl group (-OH) is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine and iodine species. The production process must ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Hydrocarbons
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes, while the iodine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro-
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
Uniqueness
1-Decanol, 7,7,8,8,9,9,10,10,10-nonafluoro-5-iodo- is unique due to the presence of both fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, such as high lipophilicity and the ability to form halogen bonds, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
116486-78-3 |
|---|---|
Molecular Formula |
C10H12F9IO |
Molecular Weight |
446.09 g/mol |
IUPAC Name |
7,7,8,8,9,9,10,10,10-nonafluoro-5-iododecan-1-ol |
InChI |
InChI=1S/C10H12F9IO/c11-7(12,5-6(20)3-1-2-4-21)8(13,14)9(15,16)10(17,18)19/h6,21H,1-5H2 |
InChI Key |
WAKUXSKQHJFZNX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















